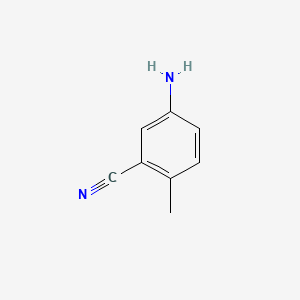

5-Amino-2-methylbenzonitrile

Description

The exact mass of the compound 5-Amino-2-methylbenzonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Amino-2-methylbenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-2-methylbenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-amino-2-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-6-2-3-8(10)4-7(6)5-9/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDZVQWCVKXYGIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370695 | |

| Record name | 5-Amino-2-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50670-64-9 | |

| Record name | 5-Amino-2-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-2-methylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Amino-2-methylbenzonitrile: A Comprehensive Technical Guide to its Physicochemical Properties

Introduction

5-Amino-2-methylbenzonitrile, also known as 4-amino-2-cyanotoluene, is a versatile aromatic compound of significant interest to researchers and professionals in drug discovery, agrochemical synthesis, and materials science. Its unique molecular architecture, featuring a benzonitrile core substituted with both an amino and a methyl group, provides a synthetically tractable platform for the development of a wide array of complex molecules. The strategic placement of these functional groups governs its reactivity and physical behavior, making a thorough understanding of its properties essential for its effective application. This in-depth technical guide provides a comprehensive overview of the core physical properties of 5-Amino-2-methylbenzonitrile, detailed experimental protocols for their determination, and an analysis of its spectral characteristics, offering a foundational resource for scientists and developers.

Core Physicochemical Properties

The physical properties of 5-Amino-2-methylbenzonitrile are fundamental to its handling, storage, and application in chemical synthesis. These properties are summarized in the table below, compiled from various authoritative sources.

| Property | Value | Source(s) |

| CAS Number | 50670-64-9 | [1][2] |

| Molecular Formula | C₈H₈N₂ | [2][3] |

| Molecular Weight | 132.16 g/mol | [1][4] |

| Appearance | Tan or Yellow to brown powder | [3][5] |

| Melting Point | 88-91 °C | [1][6] |

| Boiling Point | 110 °C at 22 mmHg | [5][7] |

| Density (estimate) | 1.1083 g/cm³ | [5][7] |

| Solubility | Soluble in methanol and other polar organic solvents. | [2][7] |

| Storage Temperature | Room temperature, in a dark, inert atmosphere. | [5][7] |

Experimental Determination of Physical Properties

A precise understanding of the physical properties of a compound is paramount for its application in research and development. The following section details standardized, reliable protocols for the experimental determination of the key physical properties of 5-Amino-2-methylbenzonitrile. The rationale behind key steps is provided to ensure both accuracy and safety.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. For a pure crystalline solid, the melting range is typically narrow (0.5-1 °C). Impurities tend to depress and broaden the melting point range.

Protocol: Capillary Method

-

Sample Preparation: A small amount of dry 5-Amino-2-methylbenzonitrile is finely crushed into a powder.

-

Capillary Tube Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the solid into the sealed end to a height of 2-3 mm.

-

Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled rate, typically 1-2 °C per minute, especially when approaching the expected melting point.[7]

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire sample becomes a clear liquid is the end of the range.

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

Due to the relatively high boiling point of 5-Amino-2-methylbenzonitrile, determination at atmospheric pressure may not be ideal. The literature value is reported under reduced pressure (vacuum).

Protocol: Microscale Boiling Point Determination

This method is suitable for small sample quantities and avoids decomposition at high temperatures.

-

Apparatus Assembly: A small amount of 5-Amino-2-methylbenzonitrile (a few drops) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube.

-

Heating: The test tube assembly is attached to a thermometer and heated in a suitable apparatus (e.g., a Thiele tube or a melting point apparatus with a boiling point function).

-

Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the inverted capillary tube.

-

Data Recording: The heat source is removed, and the liquid is allowed to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Solubility Assessment

Understanding the solubility of 5-Amino-2-methylbenzonitrile in various solvents is crucial for its use in reactions, purifications, and formulations.

Protocol: Qualitative Solubility Testing

-

Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes).

-

Sample Preparation: A small, measured amount of 5-Amino-2-methylbenzonitrile (e.g., 10 mg) is placed into a series of test tubes.

-

Solvent Addition: A measured volume of each solvent (e.g., 1 mL) is added to the respective test tubes.

-

Observation: The tubes are agitated (vortexed or shaken) for a set period (e.g., 1 minute) and then allowed to stand. The solubility is observed and recorded (e.g., soluble, partially soluble, insoluble). The presence of the amino group suggests potential solubility in acidic aqueous solutions due to protonation.

Caption: Workflow for Qualitative Solubility Testing.

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the methyl protons. The aromatic protons will appear as a complex multiplet in the aromatic region (typically 6.5-8.0 ppm). The amino (-NH₂) protons will likely appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration. The methyl (-CH₃) protons will be a sharp singlet further upfield.

-

¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The nitrile carbon (-C≡N) will have a characteristic chemical shift in the range of 115-125 ppm. The aromatic carbons will appear in the 110-150 ppm region, with their specific shifts influenced by the electron-donating amino and methyl groups and the electron-withdrawing nitrile group.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

-

N-H Stretching: The primary amine will exhibit two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.

-

C≡N Stretching: A strong, sharp absorption band corresponding to the nitrile group will be present in the 2220-2260 cm⁻¹ region.

-

C-H Stretching: Aromatic C-H stretches will appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group will be just below 3000 cm⁻¹.

-

C=C Stretching: Aromatic ring C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.

-

N-H Bending: The N-H bending vibration of the primary amine is expected around 1590-1650 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to the molecular weight of 5-Amino-2-methylbenzonitrile (132.16).

-

Fragmentation: Common fragmentation patterns for this molecule would likely involve the loss of HCN from the molecular ion, as well as fragmentation of the aromatic ring.

Applications and Significance

5-Amino-2-methylbenzonitrile is a valuable building block in organic synthesis, primarily due to the synthetic versatility of its amino and nitrile functional groups.

-

Pharmaceutical and Drug Discovery: The aminobenzonitrile scaffold is present in a variety of biologically active molecules. The amino group can be readily derivatized to form amides, ureas, and sulfonamides, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing numerous avenues for structural modification in the search for new therapeutic agents.[3][8] For instance, similar aminobenzonitrile derivatives are used in the synthesis of kinase inhibitors for oncology applications.

-

Agrochemicals: This compound also serves as an intermediate in the synthesis of pesticides and herbicides.[3] The specific combination of functional groups can be exploited to generate molecules with desired biological activities for crop protection.

-

Materials Science: The aromatic nature and reactive functional groups of 5-Amino-2-methylbenzonitrile make it a candidate for incorporation into novel polymers and dyes.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 5-Amino-2-methylbenzonitrile.

-

Hazards: It is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation, and may cause respiratory irritation.[1][4]

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[5][7]

Conclusion

5-Amino-2-methylbenzonitrile is a chemical intermediate with significant potential in various fields of chemical research and development. This guide has provided a detailed overview of its fundamental physical properties, robust protocols for their experimental determination, and an informed prediction of its spectroscopic characteristics. By understanding these core attributes, researchers and scientists can more effectively and safely utilize this versatile building block in the synthesis of novel and valuable compounds.

References

-

2-Amino-5-methylbenzonitrile | C8H8N2 | CID 242778 - PubChem. [Link]

-

Determination Of Melting Point Of An Organic Compound - BYJU'S. [Link]

-

Melting point determination. [Link]

-

How to Determine Boiling Points on the Microscale - Chemtips. [Link]

-

Solubility test for Organic Compounds. [Link]

-

Spectroscopy of Amines | Organic Chemistry Class Notes - Fiveable. [Link]

-

20.8 Spectroscopy of Carboxylic Acids and Nitriles - NC State University Libraries. [https://med.libretexts.org/Bookshelves/General_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/20%3A_Carboxylic_Acids_and_Nitriles/20.08%3A_Spectroscopy_of_Carboxylic_Acids_and_Nitriles]([Link]

Sources

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. byjus.com [byjus.com]

- 3. chemtips.wordpress.com [chemtips.wordpress.com]

- 4. scribd.com [scribd.com]

- 5. pennwest.edu [pennwest.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Benzonitrile, 4-amino- [webbook.nist.gov]

An In-depth Technical Guide to 5-Amino-2-methylbenzonitrile (CAS No. 50670-64-9): A Key Building Block in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Versatile Scaffolding

In the landscape of contemporary organic synthesis and medicinal chemistry, the strategic selection of foundational molecular frameworks is paramount. Among these, 5-Amino-2-methylbenzonitrile, a seemingly unassuming aromatic compound, has emerged as a cornerstone intermediate. Its unique trifunctional arrangement—an activating amino group, a sterically influential methyl substituent, and a versatile nitrile moiety—renders it a highly valuable synthon for the construction of a diverse array of complex molecules. This guide, intended for the discerning researcher and drug development professional, moves beyond a cursory overview to provide a comprehensive technical exploration of this compound. We will delve into its synthesis, reactivity, and characterization, and, most critically, illuminate its role in the creation of impactful molecules, thereby offering not just data, but actionable, field-proven insights.

Physicochemical Characteristics and Structural Elucidation

A thorough understanding of a compound's physical and chemical properties is the bedrock of its effective utilization in synthesis. 5-Amino-2-methylbenzonitrile presents as a tan solid, and its key properties are summarized below.[1][2]

| Property | Value | Source |

| CAS Number | 50670-64-9 | [2] |

| Molecular Formula | C₈H₈N₂ | [3] |

| Molecular Weight | 132.16 g/mol | [2] |

| Melting Point | 88-91 °C (lit.) | [1][2] |

| Boiling Point | 110 °C at 22 mmHg (lit.) | [1][4] |

| Appearance | Tan solid/powder | [1] |

| Solubility | Soluble in polar organic solvents like methanol. | [3][4] |

The structural integrity and purity of 5-Amino-2-methylbenzonitrile are paramount for its successful application in multi-step syntheses. While publicly available spectral data for this specific compound is limited, a detailed analysis of its constituent functional groups allows for the prediction of its characteristic spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons, the amino group protons, and the methyl group protons. The aromatic region would likely show a complex splitting pattern due to the substitution pattern on the benzene ring. The methyl protons would appear as a singlet, and the amino protons would also likely present as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will provide characteristic signals for the eight distinct carbon atoms in the molecule. Key signals would include the nitrile carbon, the aromatic carbons (with varying chemical shifts due to the electronic effects of the substituents), and the methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum of 5-Amino-2-methylbenzonitrile will display characteristic absorption bands confirming the presence of its key functional groups. Expected peaks include:

-

N-H stretching of the primary amine, typically appearing as two bands in the range of 3300-3500 cm⁻¹.

-

C≡N stretching of the nitrile group, a sharp and strong band around 2220-2260 cm⁻¹.

-

C-H stretching for the aromatic ring and the methyl group.

-

C=C stretching vibrations within the aromatic ring.

Mass Spectrometry (MS)

Mass spectral analysis is a crucial tool for confirming the molecular weight of 5-Amino-2-methylbenzonitrile. Electron ionization (EI) mass spectrometry would be expected to show a molecular ion peak (M⁺) at m/z 132. The fragmentation pattern would provide further structural information, with potential losses of HCN, CH₃, and NH₂ fragments. A mass spectral analysis has shown an m/e of 133, corresponding to the protonated molecule (M+H)⁺.[1]

Synthesis and Reactivity: A Practical Approach

The most prevalent and efficient laboratory-scale synthesis of 5-Amino-2-methylbenzonitrile involves the reduction of its nitro precursor, 2-methyl-5-nitrobenzonitrile.[1] This transformation is a cornerstone of aromatic chemistry and can be achieved through various methodologies.

Catalytic Hydrogenation: A High-Yield Protocol

A widely adopted and highly effective method for the synthesis of 5-Amino-2-methylbenzonitrile is the catalytic hydrogenation of 2-methyl-5-nitrobenzonitrile. This method is favored for its clean reaction profile and high yield.

Experimental Protocol:

Materials:

-

2-Methyl-5-nitrobenzonitrile

-

10% Palladium on carbon (Pd/C) catalyst

-

Ethyl acetate

-

Ethanol

-

Diatomaceous earth (Celite®)

-

Hydrogen gas supply

Procedure:

-

In a suitable reaction vessel, a mixture of 2-methyl-5-nitrobenzonitrile (25.0 g, 154 mmol), 10% palladium on carbon catalyst (2.5 g), ethyl acetate (150 mL), and ethanol (150 mL) is prepared.[1]

-

The reaction mixture is stirred under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).

-

The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), until the starting material is consumed.

-

Upon completion, the catalyst is carefully removed by filtration through a pad of diatomaceous earth.[1]

-

The filtrate is concentrated under reduced pressure to afford the crude product.

-

The resulting tan solid is 5-Amino-2-methylbenzonitrile, which can be further purified if necessary, for instance, by recrystallization. This procedure has been reported to yield approximately 19.6 g (96% yield) of the desired product.[1]

Causality Behind Experimental Choices:

-

Catalyst: Palladium on carbon is a highly efficient and widely used catalyst for the reduction of aromatic nitro groups due to its high activity and selectivity.

-

Solvent System: The mixture of ethyl acetate and ethanol provides good solubility for the starting material and the product, and it is compatible with the catalytic hydrogenation conditions.

-

Diatomaceous Earth: This is used as a filter aid to ensure the complete removal of the fine palladium on carbon catalyst, preventing contamination of the final product.

Key Reactions and Synthetic Utility

The trifunctional nature of 5-Amino-2-methylbenzonitrile makes it a versatile intermediate for a range of chemical transformations.

-

Diazotization and Sandmeyer-type Reactions: The primary amino group can be readily converted to a diazonium salt, which is a versatile intermediate for introducing a variety of substituents onto the aromatic ring. For instance, treatment with sodium nitrite in the presence of a strong acid, followed by reaction with potassium iodide or water, can yield 5-iodo-2-methylbenzonitrile and 5-hydroxy-2-methylbenzonitrile, respectively.[1]

-

Amide and Heterocycle Formation: The amino group can participate in nucleophilic substitution and condensation reactions. A notable example is its reaction with thioglycolic acid methyl ester in the presence of 1,1′-carbonyldiimidazole to form 5-(2,4-dioxothiazolidin-3-yl)-2-methylbenzonitrile.[1] Thiazolidinedione derivatives are a class of compounds with important biological activities.

Applications in Drug Discovery and Development

The true value of a synthetic intermediate is realized in its application to construct molecules with significant biological activity. 5-Amino-2-methylbenzonitrile has proven to be a valuable building block in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.[5]

A Key Intermediate for Neurological Drug Candidates

While specific drug names are not always directly linked to this intermediate in publicly available literature, the aminobenzonitrile scaffold is a recurring motif in compounds designed to modulate neurological pathways. The amino group provides a critical handle for derivatization to interact with biological targets, while the nitrile can act as a hydrogen bond acceptor or be further transformed.

Building Block for Kinase Inhibitors

The benzonitrile moiety is a well-established pharmacophore in the design of kinase inhibitors, which are a major class of drugs for the treatment of cancer and inflammatory diseases. The structural motif of 5-Amino-2-methylbenzonitrile is present in various kinase inhibitor candidates, where the amino group often forms a crucial hydrogen bond with the hinge region of the kinase domain.

Safety and Handling

As with any chemical reagent, proper handling and safety precautions are essential when working with 5-Amino-2-methylbenzonitrile. It is classified as an irritant and may cause skin, eye, and respiratory irritation.[2]

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, rinse the affected area with plenty of water.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion: A Synthon of Strategic Importance

5-Amino-2-methylbenzonitrile is more than just a chemical intermediate; it is a testament to the power of strategic molecular design. Its trifunctional nature provides a versatile platform for the synthesis of a wide range of complex molecules with significant biological activities. From its efficient and high-yield synthesis to its demonstrated utility in the construction of pharmaceutical building blocks, this compound continues to be a valuable tool in the arsenal of the modern synthetic chemist. As the quest for novel therapeutics and functional materials continues, the strategic importance of synthons like 5-Amino-2-methylbenzonitrile is only set to grow.

References

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved January 11, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0032039). Retrieved January 11, 2026, from [Link]

-

Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists. (2022). PubMed Central. Retrieved January 11, 2026, from [Link]

-

PubChem. (n.d.). 5-Amino-2-(5-fluoro-2-methylphenoxy)benzonitrile. Retrieved January 11, 2026, from [Link]

-

Brieflands. (2025). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Deriv. Retrieved January 11, 2026, from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 11, 2026, from [Link]

-

Wired Chemist. (n.d.). Benzonitrile Carbon-13 Full Spectrum. Retrieved January 11, 2026, from [Link]

-

PubChem. (n.d.). 2-Amino-5-methylbenzonitrile. Retrieved January 11, 2026, from [Link]

-

MDPI. (n.d.). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Retrieved January 11, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). 5-Chloro-2-methylbenzonitrile. Retrieved January 11, 2026, from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Sourcing High-Purity Intermediates: The Case of 5-Amino-2-fluorobenzonitrile. Retrieved January 11, 2026, from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Molecular structure, spectroscopic (FT-IR, FT-Raman, NMR) studies and first-order molecular hyperpolarizabilities of 5-amino-2-hydroxybenzoic acid (5A2HBA) by ab initio HF and density functional method. Retrieved January 11, 2026, from [Link]

-

MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved January 11, 2026, from [Link]

-

ResearchGate. (n.d.). Figure S5. 1 H NMR Spectra of 5-methyl-benzimidazole (2b). Retrieved January 11, 2026, from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved January 11, 2026, from [Link]

Sources

5-Amino-2-methylbenzonitrile molecular weight and formula

An In-Depth Technical Guide to 5-Amino-2-methylbenzonitrile: Properties, Synthesis, and Applications

Introduction

5-Amino-2-methylbenzonitrile, also known by its synonym 4-amino-2-cyanotoluene, is a versatile aromatic compound of significant interest in synthetic organic chemistry.[1][2] Its molecular architecture, featuring a benzene ring functionalized with an amino (-NH2), a nitrile (-C≡N), and a methyl (-CH3) group, makes it a valuable and reactive intermediate.[3] This unique combination of functional groups allows for a wide array of chemical transformations, positioning it as a critical building block in the development of pharmaceuticals, agrochemicals, and novel materials.[1]

This guide provides a comprehensive technical overview for researchers and development professionals, detailing the compound's core properties, a validated synthetic protocol, key applications, and essential safety considerations. The narrative emphasizes the causal relationships behind its chemical behavior and procedural choices, ensuring a robust understanding for practical application.

Physicochemical and Structural Properties

5-Amino-2-methylbenzonitrile is typically a tan or yellow-to-brown crystalline powder at room temperature.[1][2] The presence of the polar amino and nitrile groups allows for hydrogen bonding and dipole-dipole interactions, influencing its solubility and reactivity.[3] The nitrile group can undergo hydrolysis to form a carboxylic acid, while the amino group is a key site for nucleophilic attack and diazotization reactions, further expanding its synthetic utility.[1][3]

A summary of its key quantitative properties is presented below.

| Property | Value | Reference(s) |

| CAS Number | 50670-64-9 | [1][3][4] |

| Molecular Formula | C₈H₈N₂ | [1][2][3] |

| Linear Formula | H₂NC₆H₃(CH₃)CN | |

| Molecular Weight | 132.16 g/mol | [2][5] |

| Appearance | Tan to brown powder | [1][2] |

| Melting Point | 88-91 °C | [1][4] |

| Boiling Point | 110 °C at 22 mmHg | [2][4] |

| Solubility | Soluble in Methanol | [2] |

| Storage Temperature | 0-8 °C, Inert Atmosphere | [1][2] |

Core Synthesis Pathway: Catalytic Reduction

The most prevalent and efficient method for preparing 5-Amino-2-methylbenzonitrile is through the catalytic hydrogenation of its nitro precursor, 2-methyl-5-nitrobenzonitrile. This reaction is a cornerstone of aromatic amine synthesis due to its high yield and clean conversion.

The process involves the reduction of the nitro group (-NO₂) to an amino group (-NH₂) using hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). The palladium surface serves as a site for the dissociation of molecular hydrogen into highly reactive atomic hydrogen, which then readily reduces the nitro group. The carbon support provides a high surface area for the catalyst, maximizing its efficiency.

Applications in Research and Drug Development

The strategic placement of reactive groups makes 5-Amino-2-methylbenzonitrile a highly sought-after intermediate in several fields:

-

Pharmaceutical Development : This compound is a key building block for more complex heterocyclic structures. It is frequently utilized in the synthesis of novel therapeutic agents, particularly in the development of drugs targeting neurological disorders.[1][6] The benzonitrile moiety is a common feature in various biologically active molecules, including kinase inhibitors used in oncology research.[7][8]

-

Organic Synthesis : As a versatile intermediate, it serves as a starting material for a range of derivatives. For example, it can be used to synthesize 5-iodo-2-methylbenzonitrile and 5-hydroxy-2-methylbenzonitrile.[4] Its ability to participate in coupling reactions and nucleophilic substitutions makes it a staple for chemists constructing complex molecular frameworks.[1]

-

Agrochemicals and Materials Science : The compound is also applied in the formulation of agrochemicals, such as pesticides and herbicides.[1] Furthermore, its properties are suitable for developing novel polymers and specialty materials, contributing to advancements in coatings and plastics.[1]

Experimental Protocol: Synthesis via Catalytic Hydrogenation of 2-Methyl-5-nitrobenzonitrile

This protocol details the reduction of the nitro-precursor to yield the target amine, based on established methodologies.[4]

1. Objective: To synthesize 5-Amino-2-methylbenzonitrile from 2-methyl-5-nitrobenzonitrile with high yield and purity.

2. Materials & Equipment:

-

2-methyl-5-nitrobenzonitrile

-

10% Palladium on Carbon (Pd/C) catalyst

-

Ethyl Acetate (ACS Grade)

-

Ethanol (Anhydrous)

-

Hydrogen gas (H₂) supply with balloon or hydrogenation apparatus

-

Diatomaceous earth (e.g., Celite®)

-

Reaction flask (e.g., round-bottom flask)

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Rotary evaporator

3. Step-by-Step Procedure:

-

Vessel Charging: In a suitable reaction flask, combine 2-methyl-5-nitrobenzonitrile (e.g., 25.0 g, 154 mmol), ethyl acetate (150 mL), and ethanol (150 mL). The solvent mixture is chosen to ensure the solubility of the starting material and product.

-

Catalyst Addition: Carefully add the 10% palladium on carbon catalyst (2.5 g) to the mixture. Causality Note: Pd/C is often pyrophoric and should be handled with care, preferably in a moist state or under an inert atmosphere.

-

Hydrogenation: Seal the flask and purge the atmosphere with hydrogen gas. Maintain a positive hydrogen pressure (e.g., using a balloon) and stir the mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction's progress via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.

-

Catalyst Removal: Upon completion, carefully vent the hydrogen atmosphere and replace it with an inert gas like nitrogen or argon. Prepare a pad of diatomaceous earth in a Buchner funnel and filter the reaction mixture. Causality Note: Filtration through diatomaceous earth is critical for removing the fine, solid Pd/C catalyst, which could otherwise contaminate the final product.

-

Product Isolation: Transfer the clear filtrate to a round-bottom flask and concentrate the solution using a rotary evaporator. The removal of the solvents will yield the crude 5-Amino-2-methylbenzonitrile as a tan solid.[4]

-

Purification (Optional): If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve higher purity.

4. Expected Outcome: This procedure typically affords a high yield (approx. 96%) of 5-Amino-2-methylbenzonitrile as a tan solid.[4] The identity and purity can be confirmed by mass spectrometry (m/z = 133 [M+H]⁺) and melting point analysis (88-91 °C).[4]

Safety, Handling, and Storage

5-Amino-2-methylbenzonitrile is classified as a hazardous substance and requires careful handling.

-

Hazards : It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It is also classified as a toxic solid for transportation.[5]

-

Personal Protective Equipment (PPE) : Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[9] For weighing and transfer of the powder, a dust mask (e.g., N95) is recommended.

-

Handling : Avoid contact with skin, eyes, and clothing.[9] Prevent inhalation of dust. Standard safe laboratory practices should be followed, including washing hands thoroughly after handling.[9][10]

-

Storage : Store in a tightly sealed container in a cool, dry, and dark place.[2] It is recommended to store under an inert atmosphere at a refrigerated temperature (0-8°C) to maintain stability.[1][2] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[10]

Conclusion

5-Amino-2-methylbenzonitrile stands as a compound of significant strategic importance in modern chemical synthesis. Its straightforward preparation, coupled with the versatile reactivity of its amino and nitrile functional groups, ensures its continued use as a foundational building block in the creation of high-value molecules for the pharmaceutical, agrochemical, and material science industries. A thorough understanding of its properties, synthesis, and handling protocols is essential for any scientist looking to leverage its full potential.

References

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). High-Purity 2-Amino-5-methylbenzonitrile Synthesis & Applications. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 50670-64-9 CAS MSDS (5-AMINO-2-METHYLBENZONITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. CAS 50670-64-9: 5-Amino-2-methylbenzonitrile | CymitQuimica [cymitquimica.com]

- 4. 5-AMINO-2-METHYLBENZONITRILE | 50670-64-9 [chemicalbook.com]

- 5. 5-Amino-2-methylbenzonitrile, 97%, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]

- 6. yul360 | Virtual tour generated by Panotour [www1.journaldemontreal.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. biosynth.com [biosynth.com]

- 10. fishersci.com [fishersci.com]

4-Amino-2-cyanotoluene structure and nomenclature

An In-Depth Technical Guide to 4-Amino-2-cyanotoluene (5-Amino-2-methylbenzonitrile)

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged with 4-Amino-2-cyanotoluene. It delves into the molecule's fundamental structure, properties, synthesis, and critical applications, with an emphasis on its role as a versatile building block in modern medicinal chemistry.

Molecular Structure and Nomenclature

4-Amino-2-cyanotoluene, systematically known by its IUPAC name 5-Amino-2-methylbenzonitrile , is an aromatic organic compound featuring a toluene backbone substituted with both an amino (-NH₂) and a nitrile (-C≡N) group.[1][2] The precise arrangement of these functional groups on the benzene ring dictates its chemical reactivity and utility as a synthetic intermediate. The amino group at position 5 and the nitrile group at position 2 (relative to the methyl group at position 1) create a unique electronic and steric profile, making it a valuable precursor for a range of complex molecular architectures.[3]

The structural representation and key identifiers of this compound are crucial for unambiguous identification in research and manufacturing.

Caption: Chemical structure of 5-Amino-2-methylbenzonitrile.

Table 1: Compound Identifiers

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | 5-amino-2-methylbenzonitrile | [1] |

| Common Name | 4-Amino-2-cyanotoluene | |

| Synonym | 5-Amino-o-tolunitrile | |

| CAS Number | 50670-64-9 | [1] |

| Molecular Formula | C₈H₈N₂ | [3] |

| Molecular Weight | 132.16 g/mol | [4] |

| InChI Key | YDZVQWCVKXYGIU-UHFFFAOYSA-N | [1] |

| SMILES | Cc1ccc(N)cc1C#N |[4] |

Physicochemical Properties

The physical and chemical properties of 5-Amino-2-methylbenzonitrile are fundamental to its handling, storage, and application in synthetic protocols. It typically presents as a solid powder, and its solubility in polar organic solvents facilitates its use in a variety of reaction media.[3]

Table 2: Physicochemical Data

| Property | Value | Notes | Reference |

|---|---|---|---|

| Appearance | Tan solid / White to Light yellow powder | At room temperature | [5] |

| Melting Point | 88-91 °C | [4][5] | |

| Boiling Point | 110 °C | At 22 mmHg | [5] |

| Solubility | Soluble in polar organic solvents | Such as ethyl acetate and ethanol |[3][5] |

Synthesis Methodology

The most direct and high-yielding synthesis of 5-Amino-2-methylbenzonitrile involves the catalytic hydrogenation of its nitro precursor, 2-methyl-5-nitrobenzonitrile. This method is favored for its efficiency and clean conversion, making it suitable for both laboratory-scale and larger industrial production.

The causality behind this choice of protocol is rooted in the reliability of palladium-catalyzed reductions of aromatic nitro groups. The use of a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere provides a robust and selective method for converting the nitro group to an amine without affecting the nitrile or the aromatic ring. This process is typically clean, with the primary byproduct being water, and the catalyst can be easily removed by filtration.[5]

Caption: General workflow for the synthesis of 5-Amino-2-methylbenzonitrile.

Experimental Protocol: Catalytic Hydrogenation

This protocol is adapted from established and validated literature procedures for the reduction of aromatic nitro compounds.[5]

Materials:

-

2-methyl-5-nitrobenzonitrile

-

10% Palladium on carbon (Pd/C) catalyst

-

Ethyl acetate (reagent grade)

-

Ethanol (reagent grade)

-

Diatomaceous earth (e.g., Celite®)

-

Hydrogen gas (H₂) source

-

Standard hydrogenation apparatus or Parr shaker

Procedure:

-

Reaction Setup: In a suitable hydrogenation vessel, combine 2-methyl-5-nitrobenzonitrile (e.g., 25.0 g, 154 mmol), 10% palladium on carbon catalyst (10% by weight of the starting material, e.g., 2.5 g), ethyl acetate (150 mL), and ethanol (150 mL).[5] The solvent system is chosen to ensure full dissolution of the starting material.

-

Hydrogenation: Seal the reaction vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. Pressurize the vessel with hydrogen (typically to 1-4 atm) and stir the mixture vigorously at room temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting material. The reaction is typically complete within a few hours.

-

Catalyst Removal: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas. Remove the palladium catalyst by vacuum filtration through a pad of diatomaceous earth. This step is critical to prevent the pyrophoric catalyst from igniting upon exposure to air. Wash the filter cake with additional solvent (ethyl acetate or ethanol) to recover any adsorbed product.

-

Product Isolation: Combine the filtrate and washings. Concentrate the solution under reduced pressure using a rotary evaporator to remove the solvents.

-

Purification and Characterization: The resulting crude product, 5-Amino-2-methylbenzonitrile, is often obtained in high purity (e.g., 96% yield) as a tan solid.[5] If necessary, further purification can be achieved by recrystallization. The product's identity and purity should be confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.

Applications in Drug Discovery and Development

The bifunctional nature of 5-Amino-2-methylbenzonitrile, possessing both a nucleophilic amino group and an electrophilic nitrile, makes it a highly versatile intermediate in pharmaceutical synthesis.[1][3]

Role as a Kinase Inhibitor Scaffold: Protein kinases are a major class of drug targets, particularly in oncology.[6] Small molecule inhibitors that target the ATP-binding site of kinases are a cornerstone of modern cancer therapy. The 2-aminobenzonitrile scaffold is a well-recognized pharmacophore in the design of kinase inhibitors.[7]

-

Hydrogen Bonding: The amino group can act as a crucial hydrogen bond donor, often interacting with the "hinge region" of the kinase's ATP-binding pocket, a common anchoring point for many inhibitors.[7]

-

Scaffold for Heterocycles: The amino and nitrile groups can be readily cyclized or derivatized to form a wide range of nitrogen-containing heterocyclic systems, such as quinazolines, which are prevalent cores in FDA-approved kinase inhibitors like Gefitinib.[7][8]

-

Vector for Further Synthesis: The aromatic ring can be further functionalized, allowing for the introduction of substituents that can occupy other pockets within the kinase active site to enhance potency and selectivity.

While specific drugs derived directly from 5-Amino-2-methylbenzonitrile may not be extensively documented in public literature, its structural motif is integral to the rational design of new therapeutic agents. Its utility lies in its ability to serve as a foundational piece for constructing more elaborate molecules that fit the specific structural requirements of a given biological target.[7]

Safety and Handling

As a functionalized aromatic amine and nitrile, 5-Amino-2-methylbenzonitrile requires careful handling in a laboratory setting. While a specific, comprehensive safety data sheet (SDS) is not universally available, data from suppliers and structurally related compounds provide essential guidance.

Hazard Identification:

-

Skin and Eye Irritation: Classified as causing skin irritation (H315) and serious eye irritation (H319).[4]

-

Respiratory Irritation: May cause respiratory irritation (H335).[4]

-

Potential for Sensitization: Aromatic amines can be skin sensitizers.

-

Toxicity: Structurally related aminotoluenes are classified as toxic if swallowed, in contact with skin, or if inhaled, and are suspected of causing cancer.[9][10]

Recommended Precautions:

-

Engineering Controls: Work in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[4]

-

Handling: Avoid breathing dust. Wash hands thoroughly after handling. Prevent contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.

References

-

J&K Scientific LLC. (n.d.). 5-Amino-2-methylbenzonitrile | 50670-64-9. Retrieved from [Link]

-

ChemBK. (2024). 4-cyano-toluene. ChemBK. Available at: [Link]

-

CPAchem Ltd. (2023). Safety data sheet: 2-Amino-4-nitrotoluene. Available at: [Link]

-

DC Fine Chemicals. (2024). Safety Data Sheet: 4-Aminotoluene. Available at: [Link]

- BenchChem. (2026).

- BenchChem. (2025). An In-depth Technical Guide to the Physical Characteristics of 4-Amino-2-chlorotoluene. BenchChem.

- Royal Society of Chemistry. (2022). Integrating amino acids into Bcr-Abl inhibitors: design, synthesis, biological evaluation, and in silico studies. RSC Medicinal Chemistry.

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). High-Purity 2-Amino-5-methylbenzonitrile Synthesis & Applications. Retrieved from [Link]

- BenchChem. (2025). Synthesis of 5-Amino-2-methylpentanenitrile: An Experimental Protocol. BenchChem.

- BenchChem. (2025).

- BenchChem. (2025).

-

Kciuk, M., et al. (2020). Compounds from Natural Sources as Protein Kinase Inhibitors. Molecules. Available at: [Link]

-

The Good Scents Company. (n.d.). 4-amino-2-hydroxytoluene. Retrieved from [Link]

-

Al-Ostoot, F.H., et al. (2022). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. Pharmaceuticals. Available at: [Link]

-

Sławiński, J., et al. (2011). Design and synthesis of CK2 inhibitors. Molecular and Cellular Biochemistry. Available at: [Link]

-

Pabsch, D., et al. (2021). Melting properties of amino acids and their solubility in water. RSC Advances. Available at: [Link]

-

Pabsch, D., et al. (2020). Melting properties of amino acids and their solubility in water. bioRxiv. Available at: [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. labfind.co.kr [labfind.co.kr]

- 3. CAS 50670-64-9: 5-Amino-2-methylbenzonitrile | CymitQuimica [cymitquimica.com]

- 4. 5-氨基-2-甲基苯甲腈 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 5-AMINO-2-METHYLBENZONITRILE | 50670-64-9 [chemicalbook.com]

- 6. Compounds from Natural Sources as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dcfinechemicals.com [dcfinechemicals.com]

- 10. aksci.com [aksci.com]

Core Physical Properties of 5-Amino-2-methylbenzonitrile: A Guide to Melting and Boiling Point Determination

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract: 5-Amino-2-methylbenzonitrile is a pivotal building block in the synthesis of novel therapeutics and advanced materials.[1] A precise understanding of its fundamental physical properties, such as melting and boiling points, is not merely academic; it is a prerequisite for successful process development, purification, and quality control. This guide provides an in-depth analysis of these critical parameters, grounded in experimental best practices and an understanding of the underlying physicochemical principles. We will explore the accepted values for these constants, the rationale behind the methodologies used for their determination, and the structural features of the molecule that dictate its physical behavior.

Compound Identification and Physicochemical Profile

Accurate identification is the foundation of all subsequent experimental work. 5-Amino-2-methylbenzonitrile is a substituted aromatic compound that is a solid at ambient temperature.[2] Its key identifiers and properties are summarized below.

Table 1: Chemical Identifiers for 5-Amino-2-methylbenzonitrile

| Identifier | Value | Source |

| CAS Number | 50670-64-9 | [2][3][4] |

| Molecular Formula | C₈H₈N₂ | [1][2][3] |

| Molecular Weight | 132.16 g/mol | [3][4] |

| IUPAC Name | 5-amino-2-methylbenzonitrile | [4] |

| Common Synonyms | 4-Amino-2-cyanotoluene, 3-Cyano-4-methylaniline | [1][4] |

| InChI Key | YDZVQWCVKXYGIU-UHFFFAOYSA-N | [3][4] |

Table 2: Summary of Physical Properties

| Property | Value | Source |

| Physical Form | Tan or Yellow to Brown Crystalline Powder | [1][5] |

| Melting Point | 88 - 91 °C (literature) | [1][3][4][6] |

| Boiling Point | 110 °C at 22 mmHg (literature) | [5][6][7] |

| Solubility | Soluble in Methanol | [5][7] |

In-Depth Analysis of the Melting Point

The melting point is a robust indicator of a crystalline solid's purity. For 5-Amino-2-methylbenzonitrile, the literature consistently reports a melting range of 88-91 °C .[3][4][6]

The Significance of a Melting Range

Expertise & Experience: A sharp melting point (a range of less than 1 °C) is characteristic of a highly pure compound. The observed 3-degree range (88-91 °C) is a practical and accepted standard for a reagent-grade chemical. This range indicates the temperature at which the first droplet of liquid appears (the lower value) to the temperature at which the entire sample becomes liquid (the upper value). The presence of impurities disrupts the crystal lattice, typically causing a depression and broadening of the melting range. Therefore, a sample melting below 88 °C or over a range wider than 3-4 °C should be considered for re-purification.

Self-Validating Protocol for Melting Point Determination (Capillary Method)

This protocol describes the use of a standard digital melting point apparatus, a common and reliable instrument in modern laboratories.

Methodology:

-

Sample Preparation:

-

Ensure the 5-Amino-2-methylbenzonitrile sample is completely dry and homogenous. If necessary, gently crush the crystalline powder with a spatula on a watch glass to break up any large aggregates.

-

Tap the open end of a capillary tube into the powder, forcing a small amount of the sample into the tube.

-

Invert the tube and tap its sealed bottom on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom. The packed sample height should be 2-3 mm for optimal heat transfer.

-

Causality: A loosely packed sample will heat unevenly, leading to an inaccurate and broad melting range. A sample size greater than 3 mm can create a temperature gradient within the sample itself.

-

-

Instrument Setup & Measurement:

-

Set the starting temperature of the melting point apparatus to approximately 80 °C.

-

Set a heating ramp rate of 10-15 °C per minute for a rapid initial determination.

-

Insert the capillary tube into the heating block.

-

Observe the approximate melting temperature. Let the apparatus cool significantly.

-

For the accurate measurement, insert a new sample and set the starting temperature to ~5-8 °C below the previously observed approximate melting point.

-

Set the ramp rate to a slow 1-2 °C per minute .

-

Causality: A fast ramp rate does not allow for thermal equilibrium between the heating block, the thermometer, and the sample, causing the recorded temperature to overshoot the true melting point. A slow ramp rate near the melting point is critical for ensuring accuracy and is a hallmark of a rigorous protocol.

-

-

Data Recording:

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the melting point determination protocol.

Caption: Workflow for accurate melting point determination.

In-Depth Analysis of the Boiling Point

The boiling point of 5-Amino-2-methylbenzonitrile is reported as 110 °C at a reduced pressure of 22 mmHg .[5][6][7]

The Rationale for Vacuum Distillation

Expertise & Experience: It is crucial for researchers to understand why this property is not reported at standard atmospheric pressure (760 mmHg). Many complex organic molecules, particularly those containing functional groups susceptible to oxidation or thermal degradation like amines, will decompose at the high temperatures required to boil at atmospheric pressure.

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding pressure. By reducing the system pressure using a vacuum pump, the boiling point is significantly lowered. This allows for the distillation and purification of the compound well below its decomposition temperature, preserving its chemical integrity. The amino group (-NH₂) on the benzene ring makes 5-Amino-2-methylbenzonitrile susceptible to oxidation at elevated temperatures, making vacuum distillation the required method for its purification.

Conceptual Framework for Boiling Point Determination

Determining a boiling point under vacuum involves a specialized distillation setup. The key principle is to heat the liquid under a stable, reduced pressure and measure the temperature of the vapor that is in equilibrium with the boiling liquid. While a detailed protocol is beyond the scope of this guide, the self-validating system relies on:

-

A stable vacuum: The pressure must be held constant, as any fluctuation will change the boiling point.

-

Proper thermometer placement: The thermometer bulb must be positioned at the vapor-condenser interface to accurately measure the temperature of the condensing vapor, not the liquid.

-

Controlled heating: Smooth, controlled boiling is necessary to prevent "bumping" and ensure a state of equilibrium.

Structural Influence and Safety Considerations

The physical properties of 5-Amino-2-methylbenzonitrile are a direct consequence of its molecular structure.

-

Hydrogen Bonding: The primary amine (-NH₂) group is capable of intermolecular hydrogen bonding.[2] This strong intermolecular force requires more energy to overcome, which explains why the compound is a solid at room temperature with a relatively high melting point for its molecular weight.

-

Polarity: The nitrile group (-C≡N) is highly polar, contributing to the molecule's overall dipole moment and influencing its solubility and crystalline packing.

Safety and Handling:

As a nitrile and an amine, this compound requires careful handling. It is classified as a skin and eye irritant and may cause respiratory irritation.[3][8]

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood while wearing safety glasses, gloves, and a lab coat.[8]

-

Storage: Store in a cool, dry, dark place under an inert atmosphere to prevent degradation.[5][7]

Conclusion

The melting point (88-91 °C) and boiling point (110 °C at 22 mmHg) of 5-Amino-2-methylbenzonitrile are critical quality control parameters. Their accurate determination relies on rigorous, well-understood experimental protocols that account for the compound's purity and thermal sensitivity. For researchers in drug development and chemical synthesis, a thorough grasp of these properties and the rationale behind their measurement is essential for ensuring the reproducibility and success of their scientific endeavors.

References

- This entry is intentionally left blank.

-

Chem-Impex. 5-Amino-2-methylbenzonitrile. [Link]

- This entry is intentionally left blank.

- This entry is intentionally left blank.

- This entry is intentionally left blank.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 50670-64-9: 5-Amino-2-methylbenzonitrile | CymitQuimica [cymitquimica.com]

- 3. 5-氨基-2-甲基苯甲腈 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 5-Amino-2-methylbenzonitrile, 97%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. 50670-64-9 CAS MSDS (5-AMINO-2-METHYLBENZONITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 5-AMINO-2-METHYLBENZONITRILE | 50670-64-9 [chemicalbook.com]

- 7. 5-AMINO-2-METHYLBENZONITRILE CAS#: 50670-64-9 [m.chemicalbook.com]

- 8. 5-氨基-2-甲基苯甲腈 97% | Sigma-Aldrich [sigmaaldrich.com]

A Comprehensive Technical Guide to the Spectroscopic Data of 5-Amino-2-methylbenzonitrile

This guide provides an in-depth analysis of the spectroscopic data for 5-Amino-2-methylbenzonitrile (CAS No. 50670-64-9), a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Understanding its spectroscopic signature is paramount for researchers, scientists, and drug development professionals for unambiguous identification, purity assessment, and structural elucidation. This document synthesizes available data with expert interpretation to present a comprehensive spectroscopic profile, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and its Spectroscopic Implications

5-Amino-2-methylbenzonitrile is an aromatic compound with three key functional groups that dictate its spectroscopic behavior: a primary amino (-NH₂) group, a methyl (-CH₃) group, and a nitrile (-C≡N) group, all attached to a benzene ring.[2] The relative positions of these substituents (amino and nitrile in a 1,3,4-arrangement relative to the methyl group) create a unique electronic environment, leading to a distinct fingerprint in each spectroscopic technique.

Molecular Details

| Property | Value |

| CAS Number | 50670-64-9 |

| Molecular Formula | C₈H₈N₂ |

| Molecular Weight | 132.16 g/mol |

| Appearance | Tan Powder[1] |

| Melting Point | 88-91 °C[3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the limited availability of direct experimental spectra for 5-Amino-2-methylbenzonitrile, the following data is a combination of predicted values based on established principles and comparative data from isomers.[4][5]

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.0-7.2 | d | 1H | H-3 | Ortho to the electron-donating methyl group and meta to the amino group. |

| ~6.6-6.8 | dd | 1H | H-4 | Ortho to the strongly electron-donating amino group and meta to the methyl and nitrile groups. |

| ~6.5-6.7 | d | 1H | H-6 | Ortho to the amino group and the nitrile group. |

| ~3.6-4.0 | br s | 2H | -NH₂ | The broad singlet is characteristic of exchangeable amine protons. |

| ~2.2-2.4 | s | 3H | -CH₃ | A singlet in the typical region for a methyl group attached to an aromatic ring. |

Note: Chemical shifts are referenced to Tetramethylsilane (TMS) at 0.00 ppm. Actual values may vary based on solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~148-152 | C-5 | Carbon attached to the strongly electron-donating amino group will be significantly shielded. |

| ~135-139 | C-2 | Carbon bearing the methyl group. |

| ~132-135 | C-4 | Aromatic CH. |

| ~120-125 | C-6 | Aromatic CH. |

| ~118-122 | -C≡N | The nitrile carbon typically appears in this region.[6] |

| ~115-118 | C-3 | Aromatic CH. |

| ~110-114 | C-1 | Carbon attached to the nitrile group. |

| ~18-22 | -CH₃ | Typical chemical shift for a methyl carbon attached to an aromatic ring. |

Experimental Protocol for NMR Data Acquisition

The following is a generalized, yet robust, protocol for acquiring high-quality NMR spectra.

Materials:

-

5-Amino-2-methylbenzonitrile sample

-

Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

-

NMR tube (5 mm)

-

NMR Spectrometer (e.g., 400 MHz)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of 5-Amino-2-methylbenzonitrile in 0.6-0.7 mL of the chosen deuterated solvent in a clean vial. For ¹³C NMR, a more concentrated sample (20-50 mg) may be beneficial.[7]

-

Transfer: Transfer the solution to the NMR tube.

-

Data Acquisition:

-

Insert the tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to ensure homogeneity.

-

For ¹H NMR, acquire the spectrum using standard parameters (e.g., 30° pulse angle, 1-second relaxation delay, 16 scans).[4]

-

For ¹³C NMR, use a proton-decoupled sequence with parameters such as a 30° pulse angle and a 2-second relaxation delay, acquiring a sufficient number of scans for a good signal-to-noise ratio.[4]

-

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals. Reference the spectrum to the residual solvent peak or TMS.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 5-Amino-2-methylbenzonitrile will be characterized by absorptions corresponding to the N-H, C-H, C≡N, and C=C bonds.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3480-3450 | Medium | Asymmetric N-H Stretch | Characteristic of a primary aromatic amine.[4][6] |

| ~3390-3360 | Medium | Symmetric N-H Stretch | Characteristic of a primary aromatic amine.[4][6] |

| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch | Typical for C-H bonds on a benzene ring. |

| ~2950-2850 | Weak | Aliphatic C-H Stretch | Corresponds to the methyl group.[5] |

| ~2240-2220 | Strong, Sharp | C≡N Stretch | The strong intensity and sharp nature of this peak are highly diagnostic for a nitrile group. Conjugation with the aromatic ring lowers the frequency compared to aliphatic nitriles.[6] |

| ~1630-1600 | Medium | N-H Bend (Scissoring) | A characteristic bending vibration of the primary amino group.[4][6] |

| ~1580, ~1500 | Medium-Strong | Aromatic C=C Stretch | Skeletal vibrations of the benzene ring. |

Experimental Protocol for FT-IR Data Acquisition (KBr Pellet Method)

This method is suitable for solid samples and provides high-quality spectra.[8]

Materials:

-

5-Amino-2-methylbenzonitrile sample

-

Potassium Bromide (KBr), spectroscopy grade

-

Agate mortar and pestle

-

Pellet press

Procedure:

-

Sample Preparation: Mix 1-2 mg of the sample with approximately 100-200 mg of dry KBr in the agate mortar.

-

Grinding: Gently grind the mixture to a fine, homogeneous powder.

-

Pellet Formation: Transfer the powder to a pellet die and apply pressure to form a thin, transparent pellet.[7]

-

Data Acquisition:

-

Acquire a background spectrum of a pure KBr pellet.

-

Place the sample pellet in the spectrometer's sample holder.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹. The background spectrum will be automatically subtracted.[7]

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Interpretation |

| 132 | [M]⁺ (Molecular Ion) |

| 131 | [M-H]⁺ |

| 117 | [M-CH₃]⁺ |

| 105 | [M-HCN]⁺ |

A mass spectral analysis has shown m/e = 133 for [M+H]⁺, which is consistent with the molecular weight of 132.16 g/mol .[3][9]

Experimental Protocol for Mass Spectrometry (EI)

Materials:

-

5-Amino-2-methylbenzonitrile sample

-

Mass spectrometer with an EI source

Procedure:

-

Sample Introduction: Introduce a small amount of the sample into the ion source of the mass spectrometer. For solid samples, a direct insertion probe can be used.

-

Ionization: The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[7]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion, generating a mass spectrum.

Visualized Workflows

To ensure clarity and reproducibility, the general workflows for spectroscopic analysis are presented below using Graphviz.

Caption: General workflow for the spectroscopic analysis of 5-Amino-2-methylbenzonitrile.

Conclusion

The spectroscopic data presented in this guide, a synthesis of predicted values and established protocols, provides a robust framework for the identification and characterization of 5-Amino-2-methylbenzonitrile. The unique combination of the amino, methyl, and nitrile functional groups results in a distinctive spectroscopic fingerprint. Adherence to the detailed experimental protocols will enable researchers to obtain high-quality, reproducible data, which is essential for advancing research and development in the fields of medicinal chemistry and materials science.

References

- Benchchem. (n.d.). Spectral Data Analysis of 4-Aminobenzonitrile (CAS 873-74-5): A Technical Guide.

- Benchchem. (n.d.). A Comparative Spectroscopic Guide to 4-Aminobenzonitrile and Its Positional Isomers.

- AIP Publishing. (n.d.). Molecular Structure, FT-IR and FT Raman Spectroscopic Characterization of 2-Aminobenzonitrile Using DFT Methods.

- ChemicalBook. (2025). 5-AMINO-2-METHYLBENZONITRILE | 50670-64-9.

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

- Benchchem. (n.d.). An In-depth Technical Guide to 4-Aminobenzonitrile: Properties, Synthesis, and Applications.

- Sigma-Aldrich. (n.d.). 4-Aminobenzonitrile 4-Cyanoaniline.

- BLD Pharm. (n.d.). 50670-64-9|5-Amino-2-methylbenzonitrile.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0032039).

- Sigma-Aldrich. (n.d.). 5-Amino-2-methylbenzonitrile 97 50670-64-9.

- CymitQuimica. (n.d.). CAS 50670-64-9: 5-Amino-2-methylbenzonitrile.

- SpectraBase. (n.d.). 5-Amino-2-methyl-pentanenitrile.

- Chem-Impex. (n.d.). 5-Amino-2-methylbenzonitrile.

- PubChemLite. (n.d.). 5-amino-2-methylbenzonitrile (C8H8N2).

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0003355).

- ChemicalBook. (n.d.). 5-AMINO-2-METHYLBENZONITRILE CAS#: 50670-64-9.

- PubChem. (n.d.). 2-Amino-5-methylbenzonitrile | C8H8N2 | CID 242778.

- Thermo Fisher Scientific. (n.d.). 5-Amino-2-methylbenzonitrile, 97%, Thermo Scientific Chemicals 5 g | Buy Online.

- Sigma-Aldrich. (n.d.). 2-Amino-5-methylbenzonitrile 97 5925-93-9.

- CymitQuimica. (n.d.). 5-Amino-2-hydroxybenzonitrile.

- PubChem. (n.d.). 5-Amino-2-(6-methylsulfanylhexylamino)benzonitrile | C14H21N3S | CID 114124764.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles.

- Wired Chemist. (n.d.). Benzonitrile Carbon-13 Full Spectrum.

- Benchchem. (n.d.). An In-depth Technical Guide to the Spectroscopic Data of 5-Amino-2-methylbenzenesulfonamide.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 50670-64-9: 5-Amino-2-methylbenzonitrile | CymitQuimica [cymitquimica.com]

- 3. 5-AMINO-2-METHYLBENZONITRILE | 50670-64-9 [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 5-AMINO-2-METHYLBENZONITRILE CAS#: 50670-64-9 [m.chemicalbook.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5-Amino-2-methylbenzonitrile

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Amino-2-methylbenzonitrile, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Due to the absence of a publicly available, fully assigned experimental spectrum for this specific compound, this guide presents a detailed prediction and interpretation based on established principles of NMR spectroscopy and data from structurally analogous compounds. We will delve into the influence of the amino, methyl, and cyano substituents on the chemical shifts of the aromatic ring, providing a robust framework for researchers, scientists, and drug development professionals to understand and predict the NMR characteristics of this and similar molecules. This guide also includes a detailed, field-proven protocol for the acquisition of high-quality NMR spectra for this class of compounds.

Introduction to 5-Amino-2-methylbenzonitrile and its Spectroscopic Importance

5-Amino-2-methylbenzonitrile is a substituted aromatic compound with the molecular formula C₈H₈N₂. Its structure, featuring an amino group, a methyl group, and a nitrile group on a benzene ring, makes it a versatile building block in organic synthesis. The relative positions of these functional groups create a unique electronic environment around the molecule, which is reflected in its NMR spectra. A thorough understanding of its ¹H and ¹³C NMR spectra is crucial for confirming its identity, assessing its purity, and for the structural elucidation of its derivatives in drug discovery and materials science.

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹³C NMR spectrum, on the other hand, reveals the number of non-equivalent carbons and provides insights into their hybridization and electronic environment. For 5-Amino-2-methylbenzonitrile, the interplay of the electron-donating amino group and the electron-withdrawing nitrile group, along with the ortho-methyl group, results in a distinct and predictable pattern of chemical shifts.

Molecular Structure and Numbering

Caption: Molecular structure of 5-Amino-2-methylbenzonitrile with atom numbering.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 5-Amino-2-methylbenzonitrile is expected to show distinct signals for the aromatic protons, the amino protons, and the methyl protons. The chemical shifts are influenced by the electronic effects of the substituents. The amino group is a strong electron-donating group, which increases the electron density on the aromatic ring, particularly at the ortho and para positions, causing the corresponding protons to be shielded (shift to lower ppm values). Conversely, the nitrile group is a strong electron-withdrawing group, which decreases the electron density on the ring, leading to deshielding (shift to higher ppm values) of the aromatic protons. The methyl group is a weak electron-donating group.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Predicted J (Hz) |

| ~ 7.15 | d | 1H | H-6 | J₆,₄ ≈ 2.0 Hz |

| ~ 6.80 | dd | 1H | H-4 | J₄,₃ ≈ 8.0 Hz, J₄,₆ ≈ 2.0 Hz |

| ~ 6.70 | d | 1H | H-3 | J₃,₄ ≈ 8.0 Hz |

| ~ 3.80 | br s | 2H | -NH₂ | - |

| ~ 2.40 | s | 3H | -CH₃ | - |

Interpretation:

-

Aromatic Protons (H-3, H-4, H-6): The aromatic region is expected to show three distinct signals. H-6 is predicted to be the most deshielded of the aromatic protons due to its ortho position to the electron-withdrawing nitrile group. It is expected to appear as a doublet due to coupling with H-4. H-4 is anticipated to be a doublet of doublets due to coupling with both H-3 and H-6. H-3, being ortho to the electron-donating amino group and meta to the nitrile group, is predicted to be the most shielded aromatic proton, appearing as a doublet from coupling with H-4.

-

Amino Protons (-NH₂): The amino protons typically appear as a broad singlet. The chemical shift of these protons is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding.[2][3]

-

Methyl Protons (-CH₃): The methyl protons are expected to appear as a sharp singlet, as there are no adjacent protons to couple with.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons are also significantly influenced by the substituents.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~ 148.0 | C-5 |

| ~ 138.0 | C-2 |

| ~ 133.0 | C-6 |

| ~ 119.0 | -C≡N |

| ~ 118.0 | C-4 |

| ~ 115.0 | C-3 |

| ~ 110.0 | C-1 |

| ~ 20.0 | -CH₃ |

Interpretation:

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. C-5, directly attached to the amino group, is predicted to be the most deshielded among the protonated aromatic carbons due to the strong electron-donating effect of the nitrogen. C-2, bonded to the methyl group, will also be deshielded. C-1, attached to the nitrile group, is expected to be significantly shielded. The remaining aromatic carbons (C-3, C-4, and C-6) will have chemical shifts determined by the combined electronic effects of the substituents.

-

Nitrile Carbon (-C≡N): The carbon of the nitrile group typically appears in the range of 115-125 ppm.[4]

-

Methyl Carbon (-CH₃): The methyl carbon is expected to appear at a characteristic upfield chemical shift of around 20 ppm.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of 5-Amino-2-methylbenzonitrile, the following detailed experimental protocol is recommended. This protocol is a self-validating system designed to ensure accuracy and reproducibility.

4.1. Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 10-20 mg of 5-Amino-2-methylbenzonitrile for ¹H NMR and 50-100 mg for ¹³C NMR.[5][6]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for many organic compounds.[5] Other solvents like DMSO-d₆ or Acetone-d₆ can also be used, but will result in different chemical shifts.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[7]

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube. Ensure there are no solid particles in the solution.[8]

-

Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added (0.03% v/v).[9]

Caption: Experimental workflow for NMR sample preparation.

4.2. NMR Spectrometer Setup and Data Acquisition

-

Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for good spectral dispersion.

-

Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Approximately 12-16 ppm.

-

Acquisition Time: Around 3-4 seconds.[10]

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans are typically sufficient for a good signal-to-noise ratio.